molecular formula C6H3Br2N3 B1144083 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine CAS No. 1352395-84-6

3,5-dibromo-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1144083
CAS RN: 1352395-84-6
M. Wt: 276.919
InChI Key: RNDCPNRGQLGNGC-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine (3,5-DBP) is a heterocyclic aromatic compound that has been studied for its unique properties and potential applications in a variety of scientific fields. It is a member of the pyrazolo[3,4-b]pyridine family, which is a group of nitrogen-containing heterocyclic compounds with a five-membered ring structure. This compound has been the subject of various research studies due to its interesting chemical and physical properties, as well as its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Biomedical Applications

3,5-dibromo-1H-pyrazolo[3,4-b]pyridine, a variant within the broader category of 1H-pyrazolo[3,4-b]pyridines, serves as a foundational element in the synthesis of heterocyclic compounds due to its unique chemical structure. These compounds present a significant interest in medicinal chemistry due to their diverse biological activities. Research by Donaire-Arias et al. (2022) delves into the synthesis methodologies and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, highlighting the compound's versatility in drug development processes, especially in the creation of molecules with potential therapeutic applications (Donaire-Arias et al., 2022).

Chemical Synthesis and Reactivity

The reactivity and functionalization of this compound derivatives facilitate the construction of complex polyheterocyclic structures. Abdel‐Latif et al. (2019) used a precursor similar to this compound for generating new polyheterocyclic ring systems, demonstrating the compound's utility in generating diverse molecular architectures with potential for various biological applications (Abdel‐Latif et al., 2019).

Antitumor and Antimicrobial Activities

The structural motif of this compound is also explored for its biological activities, including antimicrobial and antitumor properties. For example, studies have shown that derivatives synthesized from this compound exhibit significant antibacterial and antifungal activities, offering a promising avenue for the development of new therapeutic agents (El-Borai et al., 2012). Moreover, some derivatives have been evaluated for their antitumor activity, highlighting the potential of these compounds in cancer research and therapy (Abdel‐Latif et al., 2016).

Methodological Advancements in Synthesis

Research efforts have also focused on improving the synthetic methods for this compound derivatives, aiming at more efficient, eco-friendly, and scalable processes. Techniques such as ultrasound-promoted synthesis and microwave irradiation have been employed to achieve regioselective reactions and expedite the synthesis process, underscoring the compound's role in facilitating methodological advancements in organic synthesis (Nikpassand et al., 2010; Shi et al., 2007).

properties

IUPAC Name

3,5-dibromo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDCPNRGQLGNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276239
Record name 1H-Pyrazolo[3,4-b]pyridine, 3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1352395-84-6
Record name 1H-Pyrazolo[3,4-b]pyridine, 3,5-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352395-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine, 3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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